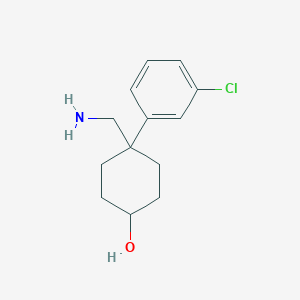
4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol" is a chemical that is structurally related to compounds that have been the subject of various studies. While the exact compound is not directly mentioned in the provided papers, the research on similar compounds can offer insights into its potential characteristics and reactivity. For instance, compounds with chlorophenyl groups and amino functionalities, as seen in the provided studies, are of interest due to their potential applications and reactivity under different conditions.
Synthesis Analysis
The synthesis of related compounds often involves the use of reductive cyclization techniques and other complex chemical reactions. For example, the synthesis of 1-(4-chlorophenyl)-2-cyano-3-amino-3a-hydroxy-3a,3b,6,7-tetrahydro-benzo[4,5]indene was achieved through the reductive cyclization induced by a low-valent titanium reagent . This suggests that similar methodologies could potentially be applied to synthesize "4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol," although the specific details would depend on the desired chemical structure and functional groups present in the target molecule.
Molecular Structure Analysis
The molecular structure of compounds containing chlorophenyl and amino groups can be quite complex, as evidenced by the crystal structure analysis performed in the studies. For instance, the crystal structure of 1-(4-chlorophenyl)-2-cyano-3-amino-3a-hydroxy-3a,3b,6,7-tetrahydro-benzo[4,5]indene revealed a five-membered ring with an envelop conformation and a six-membered ring with a half-chair conformation . These findings highlight the importance of X-ray crystallography in determining the precise geometry and conformation of such molecules, which is crucial for understanding their reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of the phenyl cation, particularly when substituted with an amino group, has been studied through photolysis of 4-chloroaniline. The generation of the 4-aminophenyl cation and its subsequent reactions, such as electrophilic substitution and addition to starting substrates, have been observed . These reactions are influenced by the solvent's properties, indicating that "4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol" could also exhibit interesting reactivity patterns, especially under photochemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol" can be inferred from the studies. For instance, the presence of intermolecular hydrogen bonding interactions can lead to the formation of polymers, as seen in the crystal structure of the synthesized compounds . Additionally, the antimicrobial activity of compounds containing chlorophenyl and amino groups has been explored, suggesting potential biological applications for "4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol" .
Aplicaciones Científicas De Investigación
Hydrogen Bonding in Anticonvulsant Enaminones Research shows that compounds like 4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol exhibit significant hydrogen bonding in their crystal structures, impacting their potential use in anticonvulsant applications (Kubicki, Bassyouni, & Codding, 2000).
Synthesis Pathways Studies have detailed the synthesis of related compounds from chlorobenzene, cyclohexene, and acetyl chloride, demonstrating the chemical pathways and conditions optimal for creating derivatives of 4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol (Ye, 2007).
Metabolism in Pharmacological Studies Research on the metabolism of related compounds, such as ketamine, shows the formation of derivatives that could be chemically related to 4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol. This highlights its potential significance in understanding drug metabolism and pharmacokinetics (Lai, Hong, & Davisson, 1985).
Catalysis and Chemical Reactions The compound and its derivatives have been involved in various catalytic reactions and studies, such as the hydrodechlorination of 4-chlorophenol, illustrating its utility in chemical synthesis and environmental applications (Calvo et al., 2006).
Exploring Structural Properties Research into the structural properties of related compounds provides insights into the molecular characteristics and potential applications of 4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol, including its use in creating specific molecular architectures (Scott et al., 1993).
Propiedades
IUPAC Name |
4-(aminomethyl)-4-(3-chlorophenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-11-3-1-2-10(8-11)13(9-15)6-4-12(16)5-7-13/h1-3,8,12,16H,4-7,9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDUJAKYIFZHBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(CN)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



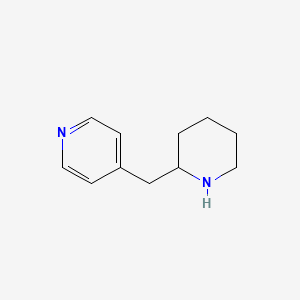
![Benzyl N-[(propylcarbamoyl)methyl]carbamate](/img/structure/B1334494.png)
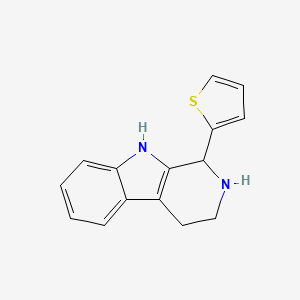

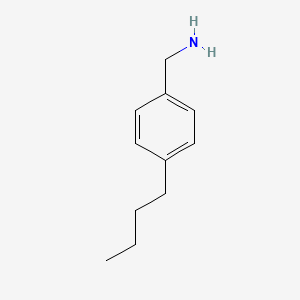



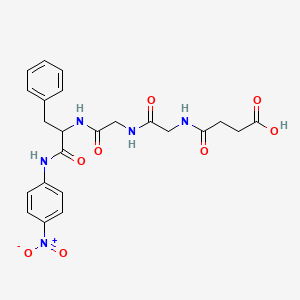

![Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B1334526.png)
